![molecular formula C9H20O5Si B13746803 Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE: is an organosilicon compound with the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE involves the reaction of silicon-based compounds with organic reagents. One common method includes the reaction of silicon with alcohols in the presence of a catalyst. This reaction typically occurs in a solvent and requires a catalytically effective amount of a direct synthesis catalyst and a catalyst promoter .
Industrial Production Methods: Industrial production of this compound often involves a fixed bed reactor where silicon powder and a nano-copper catalyst mixture are used. The synthesis is simple and convenient, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: The compound can participate in polymerization reactions to form silane coupling agents.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction can occur under mild conditions.
Condensation: This reaction typically requires an acidic or basic catalyst.
Polymerization: Radical initiators or catalysts are often used to facilitate polymerization.
Major Products:
Silanols: Formed from hydrolysis.
Siloxanes: Formed from condensation.
Silane Coupling Agents: Formed from polymerization.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE is used as a precursor for the synthesis of various silane coupling agents. These agents are essential in enhancing the adhesion between organic and inorganic materials .
Biology and Medicine: The compound is used in the development of biocompatible materials and drug delivery systems. Its ability to form stable bonds with biological molecules makes it valuable in medical research .
Industry: In the industrial sector, the compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties of materials makes it a valuable additive in various industrial applications .
Wirkmechanismus
The mechanism of action of TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the formation of stable silane coupling agents that enhance the adhesion between different materials. The molecular targets include hydroxyl groups on surfaces, which react with the silane compound to form strong covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Trimethoxysilane: Another organosilicon compound with similar applications but different reactivity and properties.
Methoxytrimethylsilane: Used in similar applications but has different molecular structure and reactivity.
Uniqueness: TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE is unique due to its specific molecular structure, which allows it to form stable bonds with a wide range of materials. This makes it particularly valuable in applications requiring strong adhesion and durability .
Eigenschaften
Molekularformel |
C9H20O5Si |
|---|---|
Molekulargewicht |
236.34 g/mol |
IUPAC-Name |
trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane |
InChI |
InChI=1S/C9H20O5Si/c1-8(5-13-6-9-7-14-9)15(10-2,11-3)12-4/h8-9H,5-7H2,1-4H3 |
InChI-Schlüssel |
FVSVGVUWLWLJMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(COCC1CO1)[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


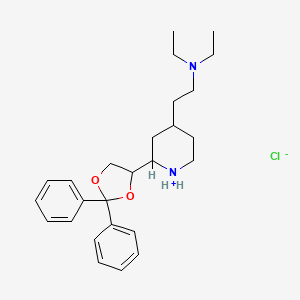

![Ethanamine, 2-[2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulfonyl]ethoxy]-N,N-dimethyl-](/img/structure/B13746733.png)
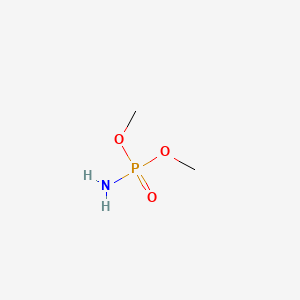


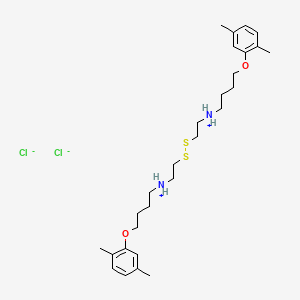
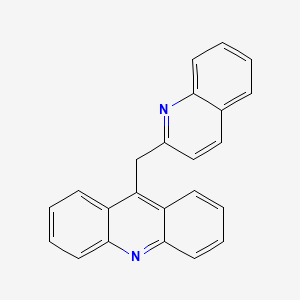
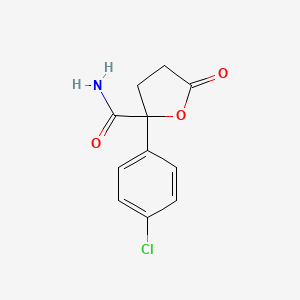
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
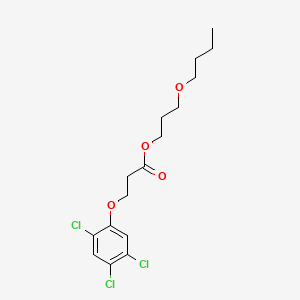
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
![2-[3-[4-(Dibenzylamino)phenyl]oxetan-3-yl]ethanol](/img/structure/B13746809.png)
